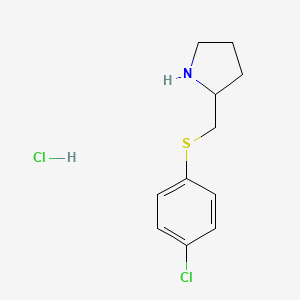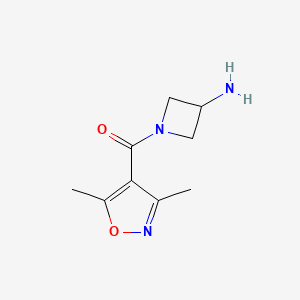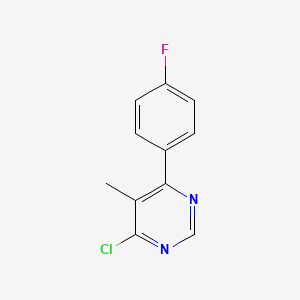
2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride
説明
Synthesis Analysis
The synthesis of such compounds often involves the use of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of “2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride” are often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . These reactions are crucial in the synthesis of thioxopyrimidines and their condensed analogs .科学的研究の応用
Synthesis of Coumarin Derivatives
Coumarin derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. The compound can serve as a precursor in the synthesis of new coumarin derivatives. These derivatives have been studied for their potential use in medicinal chemistry, particularly for their antimicrobial activity against various bacterial strains .
Development of Antimicrobial Agents
The chlorophenyl moiety present in the compound has significance in the development of antimicrobial agents. By incorporating this compound into different chemical structures, researchers can synthesize new molecules with potential inhibitory activity against the growth of harmful bacteria and fungi .
Pharmaceutical Research
In pharmaceutical research, the compound can be utilized in the synthesis of various pharmacologically active agents. For instance, it can be a key intermediate in the preparation of compounds that exhibit anti-allergic properties, similar to those found in medications like Cetirizine .
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNS.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNGPUBKZWMVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CSC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride | |
CAS RN |
1353945-59-1 | |
| Record name | Pyrrolidine, 2-[[(4-chlorophenyl)thio]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1490578.png)
![Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate](/img/structure/B1490579.png)



![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1490586.png)

![{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490589.png)



![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B1490597.png)